molecular formula C13H9FN2 B12082314 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine

6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12082314
M. Wt: 212.22 g/mol
InChI Key: SWSLWARSNOYHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its structure consists of a pyrrole ring fused with a pyridine ring, with a fluorophenyl substituent at the 3-position. This compound exhibits intriguing properties due to its unique ring system and functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine. One common approach involves cyclization of an appropriate precursor, such as a 3-fluorophenyl-substituted pyridine, under specific reaction conditions. The cyclization can occur via intramolecular reactions, often catalyzed by transition metal complexes.

Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. The use of boronic acids, cross-coupling reactions, and transition metal catalysts plays a crucial role in large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding pyrrolopyridine derivatives.

    Reduction: Reduction of the fluorophenyl group or the pyrrolopyridine ring can lead to different products.

    Substitution: Nucleophilic substitution reactions occur at the pyridine nitrogen or the fluorophenyl position.

Common Reagents and Conditions::

    Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.

    Transition metal catalysts: Facilitate cyclization and other transformations.

    Hydrogenation catalysts: Employed for reduction reactions.

Scientific Research Applications

6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Material Science: Its structural features make it valuable for designing functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with molecular targets, modulate signaling pathways, or exhibit biological activity. Further studies are needed to elucidate these mechanisms comprehensively.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

6-(3-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-3-1-2-9(6-11)10-7-13-12(16-8-10)4-5-15-13/h1-8,15H

InChI Key

SWSLWARSNOYHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=CN3)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.